![molecular formula C16H12O3S B3831353 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate](/img/structure/B3831353.png)
1-methyl-9-oxo-9H-thioxanthen-3-yl acetate
Overview
Description
1-methyl-9-oxo-9H-thioxanthen-3-yl acetate, also known as thioflavin T, is a fluorescent dye that has been widely used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been shown to bind specifically to amyloid fibrils, making it a valuable tool for the diagnosis and study of these diseases.
Mechanism of Action
Thioflavin T binds specifically to amyloid fibrils through hydrophobic interactions with the exposed beta-sheet structures of the fibrils. This binding results in a shift in the fluorescence emission spectrum of 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T, allowing for the detection and quantification of amyloid fibrils.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is commonly used in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T is its specificity for amyloid fibrils. This allows for the detection and quantification of these structures in complex biological samples. Thioflavin T is also a relatively inexpensive and easy-to-use dye that can be used in a variety of experimental settings. However, one limitation of 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T is its potential to interfere with the structure and function of amyloid fibrils. This can be minimized by using low concentrations of the dye and by carefully controlling the experimental conditions.
Future Directions
There are a number of potential future directions for the use of 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T in scientific research. One area of interest is the development of new compounds that can bind specifically to amyloid fibrils with even greater affinity and specificity than 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T. Another area of interest is the use of 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T in the development of new diagnostic tools for the early detection of neurodegenerative diseases. Additionally, 1-methyl-9-oxo-9H-thioxanthen-3-yl acetate T could be used in the development of new drugs for the treatment of these diseases.
Scientific Research Applications
Thioflavin T has been used in a variety of scientific research applications, including the detection and quantification of amyloid fibrils. It has also been used to study the kinetics of amyloid fibril formation and the effects of various compounds on this process. Thioflavin T has also been used in the development of new drugs for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
(1-methyl-9-oxothioxanthen-3-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c1-9-7-11(19-10(2)17)8-14-15(9)16(18)12-5-3-4-6-13(12)20-14/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHIISXEHABUCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=CC=CC=C3S2)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-9-oxothioxanthen-3-yl) acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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